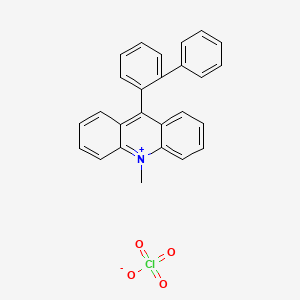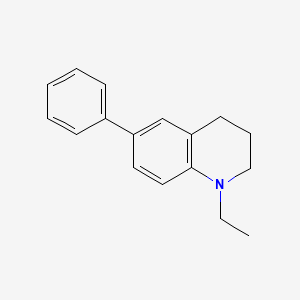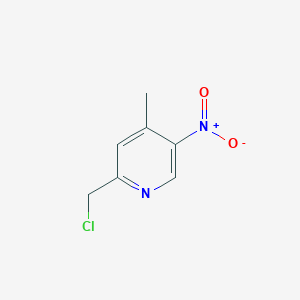
2-(Chloromethyl)-4-methyl-5-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-4-methyl-5-nitropyridine is a heterocyclic organic compound that contains a pyridine ring substituted with a chloromethyl group at the second position, a methyl group at the fourth position, and a nitro group at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-methyl-5-nitropyridine typically involves the chloromethylation of 4-methyl-5-nitropyridine. One common method includes the reaction of 4-methyl-5-nitropyridine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-4-methyl-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Reduction: The major product is 2-(Chloromethyl)-4-methyl-5-aminopyridine.
Oxidation: The major product is 2-(Chloromethyl)-4-carboxy-5-nitropyridine.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-4-methyl-5-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its reactive functional groups.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-4-methyl-5-nitropyridine involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophilic amino acids in proteins, potentially altering their function. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)-4-methylpyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Methyl-5-nitropyridine: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.
2-(Chloromethyl)-5-nitropyridine: Lacks the methyl group, which can affect its chemical properties and reactivity.
Uniqueness
2-(Chloromethyl)-4-methyl-5-nitropyridine is unique due to the presence of both the chloromethyl and nitro groups, which provide a combination of reactivity and functionality that is valuable in various chemical and biological applications. The methyl group also contributes to its distinct chemical behavior compared to similar compounds.
Propiedades
Fórmula molecular |
C7H7ClN2O2 |
|---|---|
Peso molecular |
186.59 g/mol |
Nombre IUPAC |
2-(chloromethyl)-4-methyl-5-nitropyridine |
InChI |
InChI=1S/C7H7ClN2O2/c1-5-2-6(3-8)9-4-7(5)10(11)12/h2,4H,3H2,1H3 |
Clave InChI |
AYTBITQMLOUDQS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1[N+](=O)[O-])CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



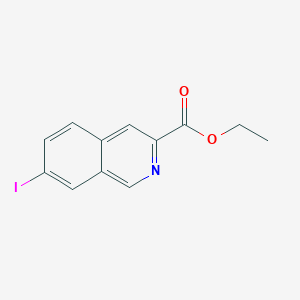
![5-methyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B13666066.png)
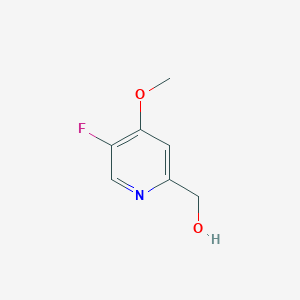

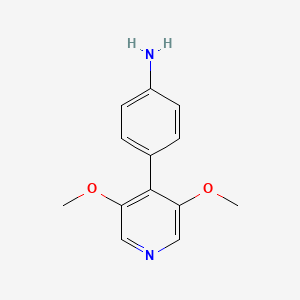
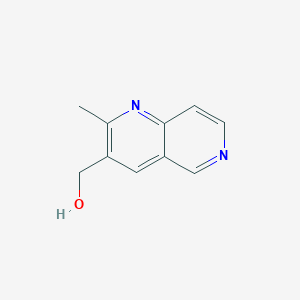
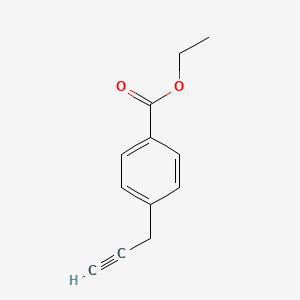



![2-[(2,6-dibromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B13666115.png)
